![molecular formula C11H13N3O2S B1269016 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide CAS No. 955-15-7](/img/structure/B1269016.png)
4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide” is a chemical compound with the empirical formula C11H13N3O2S . It is a heterocyclic building block used in early discovery research .
Molecular Structure Analysis
The molecular structure of “4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide” has been determined by single-crystal X-ray diffraction . The compound has a molecular weight of 251.30 .Chemical Reactions Analysis
While specific chemical reactions involving “4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide” are not detailed in the retrieved information, related compounds have been found to oxidize the catechol substrate .Physical And Chemical Properties Analysis
The compound is a solid and has a molecular weight of 251.30 . Further physical and chemical properties are not specified in the retrieved information.Scientific Research Applications
Synthesis of Multidentate Ligands
The compound is used in the synthesis of multidentate ligands, which are ligands that can bind to a central atom in multiple places . These ligands have been extensively employed in coordination chemistry and in the discovery of new catalyst precursors .
Catecholase Activity Studies
The compound has been used in catecholase activity studies. The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .
Crystal Structure Determination
The crystalline structure of the compound was completely determined by single-crystal X-ray diffraction . This helps in understanding the physical and chemical properties of the compound.
Preparation of Silver Complexes
The compound has been used in the preparation of silver complexes . These complexes have shown significant in vitro antitumor activity, proving to be more effective than the reference drug cisplatin in the in-house human cancer cell line panel containing examples of different solid tumors .
Targeting Thioredoxin (TrxR)
The silver complexes prepared using the compound have shown the ability to selectively target Thioredoxin (TrxR), leading to redox homeostasis unbalance and ultimately inducing cancer cell death through apoptosis .
Carboxylation of Bis(pyrazol-1-yl)alkanes
The compound has been used in the carboxylation of bis(pyrazol-1-yl)alkanes by oxalyl chloride . This method can be used to prepare 4,4′-dicarboxylic derivatives of substrates with electron-donating methyl groups and short linkers .
Future Directions
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-8-7-9(2)14(13-8)10-3-5-11(6-4-10)17(12,15)16/h3-7H,1-2H3,(H2,12,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJWJFXXXQZNIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351654 |
Source
|
Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide | |
CAS RN |
955-15-7 |
Source
|
Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.